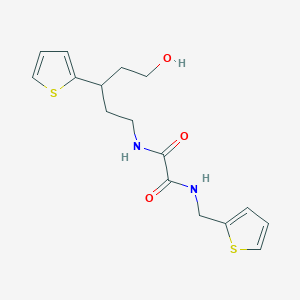

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THP-oxalate, is a novel chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. THP-oxalate is a synthetic cannabinoid that has been developed as a research tool to investigate the endocannabinoid system and its role in various physiological processes.

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, facilitating reactions with less reactive (hetero)aryl chlorides. This advancement allows for the arylation of lactams and oxazolidinones, achieving good to excellent yields across a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides. The catalytic system also supports intramolecular cross-coupling products, demonstrating its versatility and efficiency in organic synthesis (Subhadip De, Junli Yin, D. Ma, 2017).

Synthetic Methodology Development

A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, showcasing the versatility of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide in facilitating complex organic transformations. This methodology, involving a one-pot process from 3-(2-nitroaryl)oxirane-2-carboxamides, provides a new route to both anthranilic acid derivatives and oxalamides, highlighting its potential in synthetic organic chemistry (V. Mamedov, V. L. Mamedova, et al., 2016).

Fluorescence Chemosensors

In the development of chemosensors, derivatives such as N'-(2-hydroxybenzylidene)-5-(thiophene-2-yl)oxazol-4-carbonylhydrazine have been synthesized, leveraging the structural framework of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide. These compounds exhibit selective and sensitive fluorescence "turn-on" responses to Ga3+, demonstrating their utility in the detection and quantification of metal ions in various environments, showcasing the compound's adaptability in sensor technology (Yuanying Liu, Haitao Wang, et al., 2022).

Anticancer and Antitumor Activities

The structure of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide provides a scaffold for synthesizing compounds with significant biological activities. For instance, a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, derived from this compound, have demonstrated potent anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This exemplifies the compound's potential as a precursor in the development of new anticancer agents, highlighting its importance in medicinal chemistry (S. M. Gomha, M. M. Edrees, Farag M. A. Altalbawy, 2016).

Drug Detoxification Studies

Research on the detoxification pathways of drugs in biological systems can also benefit from the study of N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives. For example, studies on chlorambucil, a related compound, in human gastric juice and saliva have shed light on its metabolic breakdown and the formation of stable metabolites. Such investigations contribute to a better understanding of drug metabolism and the design of drugs with improved safety profiles (J. Hovinen, R. Silvennoinen, J. Vilpo, 1998).

Eigenschaften

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S2/c19-8-6-12(14-4-2-10-23-14)5-7-17-15(20)16(21)18-11-13-3-1-9-22-13/h1-4,9-10,12,19H,5-8,11H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTQELXIQGCXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-hydroxy-3-(thiophen-2-yl)pentyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2719271.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2719273.png)

![2-(4-ethoxyphenyl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2719274.png)

![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)

![Benzo[d][1,2,3]thiadiazol-6-amine hydrochloride](/img/structure/B2719282.png)

![4-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2719284.png)

![2-chloro-6-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2719289.png)

![12-Chloro-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2719290.png)

![[3-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2719294.png)